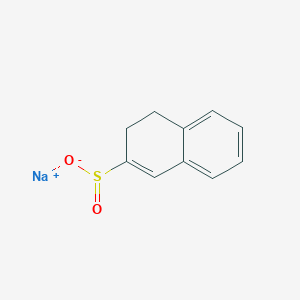

Sodium 3,4-dihydronaphthalene-2-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3,4-dihydronaphthalene-2-sulfinate is an organosulfur compound with the molecular formula C₁₀H₉NaO₂S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dihydronaphthalene-2-sulfinate typically involves the sulfonation of 3,4-dihydronaphthalene. The process begins with the reaction of 3,4-dihydronaphthalene with sulfur dioxide and an oxidizing agent, such as hydrogen peroxide, to form the corresponding sulfinic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dihydronaphthalene-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: The sulfinic group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Sodium 3,4-dihydronaphthalene-2-sulfinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various organosulfur compounds.

Materials Science: The compound is used in the preparation of redox-active materials for energy storage devices, such as batteries and capacitors.

Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfinic group.

Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of sodium 3,4-dihydronaphthalene-2-sulfinate involves its reactive sulfinic group, which can undergo various chemical transformations. The compound can act as a nucleophile, participating in substitution reactions, or as an electrophile in oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium methanesulfinate

Comparison: Sodium 3,4-dihydronaphthalene-2-sulfinate is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to other sulfinates. For example, sodium benzenesulfinate and sodium toluenesulfinate have simpler aromatic structures, while sodium methanesulfinate has an aliphatic structure. The naphthalene ring in this compound provides additional stability and reactivity, making it suitable for specific applications in materials science and organic synthesis .

Biological Activity

Sodium 3,4-dihydronaphthalene-2-sulfinate is a sulfonated derivative of naphthalene that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of naphthalene derivatives, which are known for their diverse pharmacological properties, including antioxidant, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C₁₁H₉NaO₂S

- Molecular Weight : 232.25 g/mol

The presence of the sulfonate group significantly enhances the solubility of this compound in aqueous solutions, making it suitable for biological assays.

Antioxidant Activity

Recent studies have indicated that this compound exhibits notable antioxidant properties. In one study, various naphthoquinone derivatives were synthesized from this compound and tested for their ability to scavenge free radicals. The results showed that certain derivatives had high percentages of inhibition against free radicals such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)):

| Compound | % Inhibition (ABTS) |

|---|---|

| Ascorbic Acid | 89.87% |

| This compound | 95.97% |

| Other Derivatives | Varies |

These findings suggest that this compound and its derivatives could be effective in protecting cellular components from oxidative damage .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. One notable study reported that compounds derived from this sulfinic acid demonstrated significant inhibition of tubulin polymerization, which is critical for cancer cell proliferation. The following table summarizes the cytotoxicity results:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Inhibition of tubulin polymerization |

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

These results indicate that this compound may possess significant anticancer properties through multiple mechanisms .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibited a dose-dependent antimicrobial effect, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

- Antioxidant Study : A study conducted by Gouda et al. synthesized several naphthoquinone derivatives from this compound and assessed their antioxidant activity using various assays. The results highlighted the compound's ability to protect DNA from oxidative damage induced by bleomycin .

- Cytotoxicity Analysis : Research involving the evaluation of this compound's effects on cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis through tubulin disruption .

- Antimicrobial Efficacy : A comparative analysis of this compound against common pathogens showed its effectiveness in inhibiting bacterial growth at relatively low concentrations, indicating its potential application in treating infections .

Properties

Molecular Formula |

C10H9NaO2S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

sodium;3,4-dihydronaphthalene-2-sulfinate |

InChI |

InChI=1S/C10H10O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

FIBSYTWQNHUBSP-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.